molecular formula C12H13ClO6 B3025206 Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate CAS No. 861064-79-1

Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate

Cat. No.: B3025206
CAS No.: 861064-79-1
M. Wt: 288.68 g/mol
InChI Key: PFBRCSRZBHAHKV-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate is an organic compound with the molecular formula C12H13ClO6. It is characterized by the presence of two ester groups and an aromatic ring substituted with a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Dimethyl 2,2’-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the production of polymers and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2’-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate typically involves the reaction of 4-chlorophenol with dimethyl oxalate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of Dimethyl 2,2’-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of Dimethyl 2,2’-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in various biochemical pathways. The chlorine atom on the aromatic ring can also influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,2’-[(4-methyl-1,3-phenylene)bis(oxy)]diacetate
  • Dimethyl 2,2’-[(4-bromo-1,3-phenylene)bis(oxy)]diacetate
  • Dimethyl 2,2’-[(4-fluoro-1,3-phenylene)bis(oxy)]diacetate

Uniqueness

Dimethyl 2,2’-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate is unique due to the presence of the chlorine atom, which can significantly alter its chemical and biological properties compared to its analogs

Properties

IUPAC Name

methyl 2-[4-chloro-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO6/c1-16-11(14)6-18-8-3-4-9(13)10(5-8)19-7-12(15)17-2/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBRCSRZBHAHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1)Cl)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187627
Record name Acetic acid, (4-chloro-m-phenylenedioxy)di-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861064-79-1
Record name Acetic acid, (4-chloro-m-phenylenedioxy)di-, dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861064-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, (4-chloro-m-phenylenedioxy)di-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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